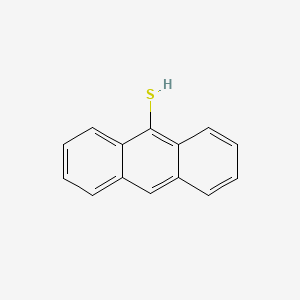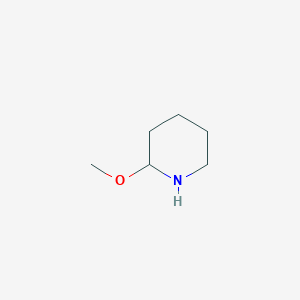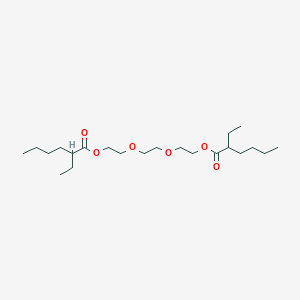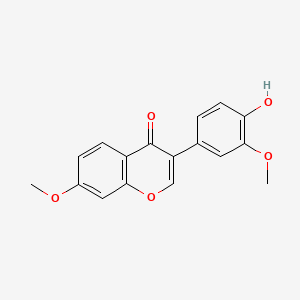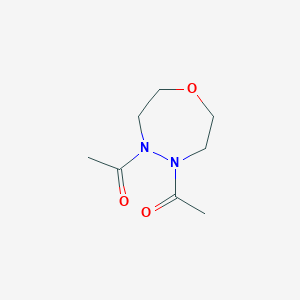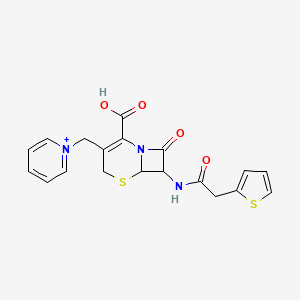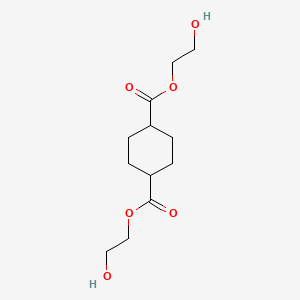- 首页
- search for "zhb3395730"
Sorry, we couldn't find anything regarding "
zhb3395730
".
Tips
- Make sure all the words are spelled correctly
- Try rephrasing keywords or using synonyms
- Try our Structure Search tool


![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
